5-Methyl-1-phenethylindoline-2,3-dione
Overview
Description
5-Methyl-1-phenethylindoline-2,3-dione: is a chemical compound that belongs to the class of indolines. Indolines are important structural components present in many natural products and biologically active compounds. This compound is characterized by its unique structure, which includes a methyl group at the 5-position and a phenethyl group at the 1-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-phenethylindoline-2,3-dione can be achieved through a multi-step process. One common method involves the use of 5-methyl isatin and 2-phenethyl bromide as starting materials. The reaction proceeds as follows:
Step One: 5-methyl isatin is reacted with 2-phenethyl bromide in the presence of a base to form the intermediate product.
Step Two: The intermediate product undergoes cyclization to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-phenethylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted indoline derivatives
Scientific Research Applications
5-Methyl-1-phenethylindoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-Propylindoline-2,3-dione
- 5-Methylisatin
- 2-Phenethyl bromide
Comparison: 5-Methyl-1-phenethylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Propylindoline-2,3-dione, the presence of the phenethyl group enhances its lipophilicity and potential biological activity. Similarly, the methyl group at the 5-position differentiates it from 5-Methylisatin, affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-methyl-1-(2-phenylethyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOEHUHKWTAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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